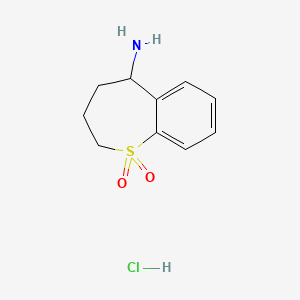

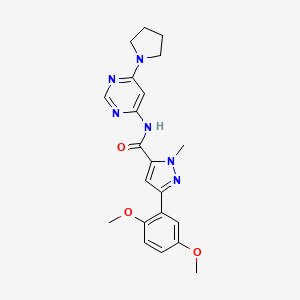

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

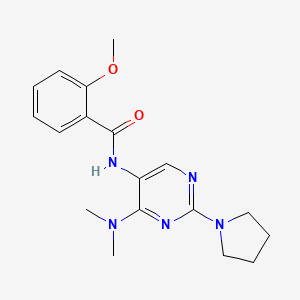

The compound "1,1-Dioxo-2,3,4,5-tetrahydro-1lambda^6-benzothiepin-5-amine;hydrochloride" is a heterocyclic chemical that appears to be related to the class of benzothiepins. Benzothiepins are a group of compounds that contain a sulfur atom in a seven-membered ring, often with pharmacological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with various precursors and catalysts. For instance, the one-pot reaction described in paper uses 5,6,7,8-tetrahydronaphthalen-1-amine, mercaptoacetic acid, and arenealdehydes to synthesize 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones. Similarly, paper outlines a synthetic pathway for derivatives of benzothiadiazepinones, starting from N-substituted ethyl 2-(5-chloro-2-nitrobenzenesulfonamido)-2-alkyl-acetates. These methods involve intramolecular cyclization, the building of imidazole rings, and the use of reagents like Lawesson's reagent for the introduction of sulfur-containing groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like benzothiepins is complex and can exhibit phenomena such as atropisomerism, as observed in several 1,3-thiazolidin-4-ones . Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a bond. The energy required for the interconversion of atropisomers and the stability of these isomers can be significant factors in their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of electron-withdrawing or electron-donating groups, as well as the type of heteroatoms present in the ring. For example, the reactivity of 4,5-dichloro-1,2-dithiole-3-thione towards nucleophiles leads to the formation of various benzothiazole derivatives . These reactions are crucial for the diversification of the chemical structures and the potential discovery of new compounds with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure, which can be elucidated using techniques such as GC-MS, NMR, and X-ray diffraction studies . These properties include solubility, melting points, and the ability to form crystals in different media. The coordination compounds of these heterocycles with metals, as discussed in paper , can also influence their physical and chemical properties, potentially leading to applications in materials science or catalysis.

科学的研究の応用

Synthesis and Chemical Reactivity

- Condensed Heterocycles Formation : The condensation of related compounds with hydroxylamine hydrochloride, hydrazines, and aromatic amines has led to the formation of benzisoxazoles, oximes, indazolines, and beta-keto anilides. These reactions demonstrate the compound's utility in synthesizing a range of heterocyclic structures with potential antimicrobial properties (Metwally et al., 1992).

- Multicomponent Reactions : It has been utilized in multicomponent reactions to form 1,4-thiazepines, 1,4-benzothiazepin-5-ones, and 1,4-benzothioxepin orthoamides, showcasing its versatility in creating complex heterocyclic systems (Marcaccini et al., 2003).

Bioactive Properties

- Antimicrobial Activity : Some synthesized derivatives have been screened for their antimicrobial properties, revealing the potential for developing new antimicrobial agents from this compound (Metwally et al., 1992).

- Biological Activity and Application in DSSCs : A study on novel multifunctionalized naphthoxocine derivatives from related reactions showed promising activities for treating cancer, influenza A, microbial infections, and applications in dye-sensitized solar cells (Abozeid et al., 2019).

Safety And Hazards

特性

IUPAC Name |

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQKHJZIGIIIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)